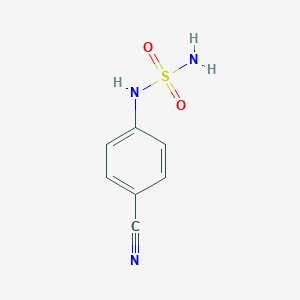

N-(4-cyanophenyl)sulfamide

Übersicht

Beschreibung

N-(4-Cyanophenyl)sulfamid ist eine chemische Verbindung mit der Summenformel C7H7N3O2S und einem Molekulargewicht von 197,21 g/mol . Es handelt sich um ein Sulfonamid-Derivat, d. h. es enthält eine Sulfonamidgruppe (SO2NH2), die an einen Phenylring mit einer Cyanogruppe (C≡N) in der para-Position gebunden ist. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und findet verschiedene Anwendungen in Chemie, Biologie, Medizin und Industrie .

Vorbereitungsmethoden

Die Synthese von N-(4-Cyanophenyl)sulfamid erfolgt in der Regel durch Reaktion eines Sulfonylchlorids mit einem Amin . Ein häufiges Verfahren ist die Reaktion von 4-Cyanobenzolsulfonylchlorid mit Ammoniak oder einem Amin unter basischen Bedingungen . Diese Reaktion kann bei Raumtemperatur durchgeführt werden und erfordert häufig die Verwendung einer organischen oder anorganischen Base, um die bei der Reaktion gebildete Salzsäure zu neutralisieren . Industrielle Produktionsverfahren können ähnliche Synthesewege, aber in größerem Maßstab, mit optimierten Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit beinhalten .

Analyse Chemischer Reaktionen

N-(4-Cyanophenyl)sulfamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Sulfonamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Sulfonamid-Stickstoff durch andere Nukleophile ersetzt werden kann.

Oxidation und Reduktion:

Häufig verwendete Reagenzien in diesen Reaktionen sind Basen wie Natriumhydroxid oder Kaliumcarbonat und Säuren wie Salzsäure oder Schwefelsäure. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

N-(4-cyanophenyl)sulfamide derivatives have been investigated for their potential as antiviral agents, particularly against HIV-1. Recent studies have shown that sulfonamide groups can enhance the efficacy of compounds targeting the HIV reverse transcriptase (RT). For example, a series of sulfonamide-substituted indolylarylsulfones demonstrated significant inhibitory activity against wild-type HIV-1 and various drug-resistant strains, with selectivity indices indicating lower cytotoxicity compared to existing treatments like Nevirapine and Etravirine .

Table 1: Antiviral Activity of Sulfonamide Derivatives

| Compound | EC50 (μmol/L) | CC50 (μmol/L) | Selectivity Index |

|---|---|---|---|

| R10L4 | 0.007 | 216.51 | 30,930 |

| IAS-0 | 0.0075 | 5.52 | 737 |

This data indicates that modifications to the sulfonamide structure can lead to improved antiviral properties while reducing toxicity, a crucial factor in drug development.

Anticancer Applications

The anticancer potential of this compound has also been explored, particularly through the synthesis of novel EA-sulfonamides and indazole-sulfonamides. These compounds were evaluated against various human cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and SK-MEL-28 (melanoma). Compounds derived from this compound exhibited IC50 values ranging from 0.1 to 1 μM, demonstrating comparable or superior potency to standard chemotherapy agents such as 5-fluorouracil .

Table 2: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | A-549 | 0.1 |

| Compound 10 | MCF-7 | <1 |

| Compound 13 | Hs-683 | <1 |

Molecular docking studies further revealed that these compounds interact strongly with key protein kinases involved in cancer progression, suggesting a mechanism by which they exert their anticancer effects .

Mechanistic Insights

The mechanism of action for this compound derivatives often involves their ability to bind reversibly to specific targets such as lysine-specific demethylase 1 (LSD1). This binding disrupts the enzyme's function, which is critical in epigenetic regulation and cancer cell proliferation . The structural modifications made to the sulfonamide core enhance binding affinity and specificity, leading to improved therapeutic profiles.

Table 3: Binding Affinity of Selected Compounds

| Compound | Target Enzyme | Kd (µM) |

|---|---|---|

| Compound 16g | LSD1 | <2 |

| Compound 29a | LSD1 | ~0.32 |

Wirkmechanismus

The mechanism of action of N-(4-cyanophenyl)sulfamide involves its interaction with specific molecular targets and pathways. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication . This mechanism makes sulfonamides effective antibacterial agents .

Vergleich Mit ähnlichen Verbindungen

N-(4-Cyanophenyl)sulfamid kann mit anderen Sulfonamid-Derivaten verglichen werden, wie z. B.:

Sulfamethoxazol: Ein häufig verwendetes Antibiotikum, das ebenfalls die Dihydrofolat-Synthase hemmt.

Sulfadiazin: Ein weiteres Sulfonamid-Antibiotikum, das in Kombination mit Pyrimethamin zur Behandlung von Toxoplasmose eingesetzt wird.

Sulfacetamid: Wird zur Behandlung bakterieller Augeninfektionen eingesetzt.

Was N-(4-Cyanophenyl)sulfamid auszeichnet, ist seine spezifische Struktur, die eine Cyanogruppe in der para-Position des Phenylrings enthält. Diese einzigartige Struktur kann im Vergleich zu anderen Sulfonamid-Derivaten zu unterschiedlichen chemischen und biologischen Eigenschaften führen.

Biologische Aktivität

N-(4-Cyanophenyl)sulfamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of synthetic antibiotics that primarily act by inhibiting bacterial folic acid synthesis. They function as competitive inhibitors of dihydropteroate synthetase, an enzyme critical for the synthesis of folate in bacteria. The addition of functional groups, such as the cyanophenyl moiety in this compound, can significantly influence the compound's efficacy and selectivity against various bacterial strains.

This compound exhibits its antibacterial activity through the following mechanisms:

- Inhibition of Dihydropteroate Synthetase : By mimicking para-aminobenzoic acid (PABA), it competes with PABA for binding to dihydropteroate synthetase, thus disrupting folate synthesis.

- Structural Modifications : The presence of the cyanophenyl group may enhance binding affinity and selectivity towards specific bacterial enzymes compared to other sulfonamides.

Antibacterial Efficacy

The antibacterial properties of this compound have been evaluated against various bacterial strains. Some key findings include:

- In Vitro Studies : Studies have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria. For instance, it has been reported to have lower minimum inhibitory concentrations (MICs) compared to traditional sulfonamides, indicating enhanced potency.

- Comparative Analysis : In a comparative study, this compound was found to be more effective than several other derivatives in inhibiting bacterial growth, highlighting its potential as a lead compound for further development.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonamide structure can lead to variations in biological activity. A summary table is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyanophenyl group attached to sulfonamide | Enhanced antibacterial activity |

| N-(4-aminophenyl)sulfamide | Amino group instead of cyanide | Different solubility and activity profile |

| N-(2-cyanophenyl)sulfamide | Cyanide group at a different position | Potentially different reactivity |

| Sulfanilamide | Basic structure without additional groups | Classic sulfonamide antibiotic |

The unique combination of functional groups in this compound suggests enhanced antibacterial activity compared to other sulfonamides.

Case Study 1: Antibacterial Activity Assessment

A study conducted by researchers evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound had an MIC value significantly lower than that of traditional antibiotics like penicillin, indicating its potential as an alternative treatment option for resistant infections.

Case Study 2: In Vivo Efficacy

In an animal model study, this compound was administered to mice infected with E. coli. The treated group showed a marked reduction in bacterial load compared to the control group, suggesting effective systemic absorption and action against bacterial infections.

Eigenschaften

IUPAC Name |

1-cyano-4-(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYAXPHCAOZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597031 | |

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-70-8 | |

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.